3-(3,4-dihydroxyphenyl)-7-hydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one
Description
This compound is a flavonoid derivative characterized by a hexahydrochromen-4-one core substituted with a 3,4-dihydroxyphenyl group at position 3, a hydroxyl group at position 7, and a glycosylated unit at position 6. Such structures are commonly found in plant-derived secondary metabolites, particularly in Populus species, where they contribute to antioxidant and anti-inflammatory activities . The compound’s stereochemistry (2S,3R,4R,5S,6R) in the sugar unit is critical for its biological interactions, as slight variations in configuration can alter receptor binding .
Properties
Molecular Formula |
C21H26O10 |
|---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
3-(3,4-dihydroxyphenyl)-7-hydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C21H26O10/c22-6-14-17(27)18(28)19(29)21(31-14)15-12(24)4-2-9-16(26)10(7-30-20(9)15)8-1-3-11(23)13(25)5-8/h1,3,5,7,9,12,14-15,17-25,27-29H,2,4,6H2/t9?,12?,14-,15?,17-,18+,19-,20?,21+/m1/s1 |
InChI Key |
GIXKIRWQQHMHBH-WBTQNPEPSA-N |
Isomeric SMILES |
C1CC(C(C2C1C(=O)C(=CO2)C3=CC(=C(C=C3)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Canonical SMILES |
C1CC(C(C2C1C(=O)C(=CO2)C3=CC(=C(C=C3)O)O)C4C(C(C(C(O4)CO)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dihydroxyphenyl)-7-hydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, typically involving phenolic compounds and sugar derivatives.
Reaction Conditions: The reactions are carried out under controlled conditions, often requiring specific temperatures, pH levels, and catalysts to ensure the desired product formation.
Purification: The final product is purified using techniques such as chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk synthesis.
Automation: Employing automated systems to monitor and control reaction parameters.
Quality Control: Implementing stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dihydroxyphenyl)-7-hydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Acidic or basic catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted phenolic compounds.
Scientific Research Applications
Pharmacological Applications
- Antioxidant Activity :
- Anti-inflammatory Effects :
- Anticancer Potential :
Nutritional Applications
- Dietary Supplements :
- Functional Foods :
Case Studies
Mechanism of Action
The mechanism of action of 3-(3,4-dihydroxyphenyl)-7-hydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors.
Pathways: It modulates biochemical pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Structural Features and Molecular Weight
Key Observations :
- Glycosylation at C8 (vs. C6 or C7 in analogs) may reduce steric hindrance, allowing better interaction with enzymatic targets like oxidoreductases .
- Methoxy groups in analogs (e.g., 3-hydroxy-4-methoxyphenyl) decrease polarity, improving lipophilicity but reducing antioxidant capacity compared to dihydroxyphenyl groups .
Pharmacokinetic Properties
- Solubility: The β-D-glucopyranosyl unit increases aqueous solubility (>10 mg/mL) compared to non-glycosylated analogs (<1 mg/mL) .
- Bioavailability : Hexahydrochromen derivatives show 20–30% oral bioavailability in rodent models, outperforming planar chromen-4-ones (5–10%) due to reduced first-pass metabolism .
Biological Activity
The compound 3-(3,4-dihydroxyphenyl)-7-hydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one is a complex flavonoid derivative with potential therapeutic applications. This article reviews its biological activities based on recent studies and findings from various sources.
Chemical Structure and Properties
This compound belongs to the class of flavonoids and is characterized by its unique polyphenolic structure. Its molecular formula is with a molecular weight of approximately 596.57 g/mol. The compound's structure includes multiple hydroxyl groups which contribute to its biological activity.
Antioxidant Activity
Flavonoids are well-known for their antioxidant properties. Studies have shown that this compound exhibits significant free radical scavenging activity. It can inhibit lipid peroxidation and protect cellular components from oxidative damage. The presence of multiple hydroxyl groups enhances its capacity to donate electrons and neutralize free radicals .
Neuroprotective Effects
Research indicates that this flavonoid promotes neuroplasticity and has neuroprotective effects. It has been shown to enhance synaptogenesis and neurogenesis in hippocampal neurons. The mechanism involves the activation of the CREB signaling pathway which increases the levels of brain-derived neurotrophic factor (BDNF), critical for neuronal survival and growth .
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. In vitro studies suggest that it can downregulate the expression of COX-2 and iNOS in macrophages, thereby reducing inflammation .
Anticancer Potential
Preliminary studies suggest that this flavonoid may possess anticancer properties. It has been observed to induce apoptosis in various cancer cell lines through the activation of intrinsic apoptotic pathways. This suggests potential use in cancer therapy as an adjunct to conventional treatments .
Table 1: Summary of Biological Activities
Case Studies
- Neuroprotective Study : A study conducted on mice demonstrated that administration of this flavonoid significantly improved cognitive function in models of neurodegeneration. The results showed increased levels of BDNF and reduced markers of oxidative stress in the hippocampus .
- Anticancer Research : In vitro experiments on breast cancer cells revealed that this compound inhibited cell proliferation and induced apoptosis through mitochondrial pathways. The study highlights its potential as a natural chemotherapeutic agent .
Q & A
Basic Research Questions
Q. How can the purity and structural integrity of this compound be validated during synthesis?
- Methodology : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm for purity assessment. For structural confirmation, employ tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. Key NMR signals include aromatic protons (δ 6.5–7.5 ppm) and anomeric protons from the glycosyl moiety (δ 4.5–5.5 ppm) .
- Data Contradictions : Discrepancies in NMR shifts may arise from solvent effects (e.g., DMSO vs. CDCl₃). Cross-validate with infrared (IR) spectroscopy for hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) stretches .
Q. What are the optimal conditions for isolating this compound from natural sources or synthetic mixtures?
- Methodology : Use gradient elution with a mobile phase of acetonitrile/water (0.1% formic acid) in HPLC. For crude extracts, employ silica gel column chromatography with ethyl acetate/methanol/water (10:1:0.1 v/v/v) to separate polar glycosides .
- Experimental Design : Pre-purify via liquid-liquid partitioning (ethyl acetate for aglycones; n-butanol for glycosides) to reduce matrix interference .
Advanced Research Questions
Q. How do stereochemical variations in the glycosyl moiety impact bioactivity?
- Methodology : Synthesize stereoisomers of the glycosyl unit (e.g., 2S,3R vs. 2R,3S configurations) using regioselective protection/deprotection strategies. Compare bioactivity via enzyme inhibition assays (e.g., α-glucosidase) or cellular uptake studies using fluorescent labeling .
- Data Analysis : Use molecular docking (AutoDock Vina) to correlate stereochemistry with binding affinity to target proteins (e.g., kinases or receptors) .
Q. What strategies mitigate oxidative degradation of the catechol (3,4-dihydroxyphenyl) group during storage?
- Methodology : Test stabilizers like ascorbic acid (1–5 mM) or nitrogen-purged storage. Monitor degradation via LC-MS by tracking quinone formation (m/z +16 for oxidation products) .
- Contradictions : Conflicting reports on pH stability—lyophilization at pH 5–6 (acetate buffer) may preserve integrity better than neutral conditions .
Q. How can contradictory data on this compound’s solubility in polar vs. nonpolar solvents be resolved?
- Experimental Design : Measure solubility in DMSO, methanol, and water using saturation shake-flask methods. Validate with nephelometry for turbidity thresholds.
- Advanced Analysis : Apply Hansen solubility parameters (HSPiP software) to predict miscibility. Note that glycosylation increases hydrophilicity (logP < 0), but the chromenone core may reduce aqueous solubility .
Methodological Challenges
Q. What techniques are suitable for quantifying trace impurities in bulk samples?
- Methodology : Use ultra-high-performance LC (UHPLC) coupled with charged aerosol detection (CAD) for non-UV-absorbing impurities. For structural identification, apply high-resolution MS (HRMS) with electrospray ionization (ESI+) .
Q. How can researchers differentiate between keto-enol tautomerism in the chromen-4-one core?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
